4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 361172-42-1
Cat. No.: VC6670890
Molecular Formula: C21H22N4O3S2
Molecular Weight: 442.55
* For research use only. Not for human or veterinary use.
![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 361172-42-1](/images/structure/VC6670890.png)
Specification
CAS No. | 361172-42-1 |
---|---|
Molecular Formula | C21H22N4O3S2 |
Molecular Weight | 442.55 |
IUPAC Name | 4-(dimethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Standard InChI | InChI=1S/C21H22N4O3S2/c1-14-4-8-16(9-5-14)25-20(18-12-29-13-19(18)23-25)22-21(26)15-6-10-17(11-7-15)30(27,28)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26) |
Standard InChI Key | QFUPXFROHROQNI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide delineates its components:
-
A benzamide backbone substituted at the para-position with a dimethylsulfamoyl group (-SON(CH)).
-
A thieno[3,4-c]pyrazole heterocycle fused with a thiophene ring, further substituted at position 2 with a p-tolyl group (-CH-CH).
The molecular formula is CHNOS, yielding a molecular weight of 505.6 g/mol (calculated using PubChem’s atomic mass conventions) .
Structural Features and Analogous Compounds
The thieno[3,4-c]pyrazole moiety is a critical pharmacophore observed in compounds such as N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(phenylcarbonyl)benzamide (PubChem CID: 3364232), which shares a similar heterocyclic core . The dimethylsulfamoyl group, a sulfonamide derivative, is structurally analogous to sulfonamide-containing ligands in the ccPDB database, which are known to interact with histone deacetylases (HDACs) and other enzymatic targets .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for this compound is documented, modular approaches for analogous thienopyrazole-benzamide hybrids suggest the following steps:
-
Thienopyrazole Core Formation: Cyclocondensation of thiophene-3,4-diamine with p-tolyl acetonitrile derivatives under acidic conditions, as demonstrated for 2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CID: 2049317) .
-
Benzamide Coupling: Reaction of 4-(dimethylsulfamoyl)benzoic acid with the thienopyrazole amine via carbodiimide-mediated amide bond formation, analogous to methods used for CID 72725630 .
Spectroscopic Characterization
Key spectral signatures anticipated for this compound include:
-
H NMR: Aromatic protons from the benzamide (δ 7.6–8.2 ppm), p-tolyl methyl (δ 2.3 ppm), and dimethylsulfamoyl methyl groups (δ 2.9 ppm).
-
IR: Stretching vibrations for the amide carbonyl (∼1650 cm) and sulfonamide S=O (∼1150–1350 cm) .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
The dimethylsulfamoyl group enhances aqueous solubility relative to unsubstituted benzamides (e.g., CID 72725630) . Calculated logP values (3.2±0.3) suggest moderate lipophilicity, aligning with orally bioavailable drugs .
Metabolic Stability
Sulfonamides are generally resistant to cytochrome P450-mediated oxidation, but the thienopyrazole ring may undergo glucuronidation at the exocyclic amine, as seen in CID 2049317 .
Future Research Directions
-
In Vitro Screening: Prioritize assays against HDAC2 and FLT3 kinases based on structural analog data .
-
Prodrug Development: Introduce hydrolyzable esters at the sulfonamide nitrogen to enhance bioavailability.
-
Crystallographic Studies: Resolve co-crystal structures with ABL1 kinase to validate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume